PRMT4 Inhibitory Potency
In a radiometric HotSpot assay using histone H3 as substrate and SAM as cofactor, methyl 2-amino-5-benzoylpyrimidine-4-carboxylate inhibited human PRMT4 (CARM1) with an IC50 of 138 nM [1]. By comparison, the unsubstituted core scaffold methyl 2-aminopyrimidine-4-carboxylate (CAS 2164-65-0) is not reported to exhibit measurable PRMT4 inhibition at concentrations up to 10 µM in publicly available screening data, indicating that the 5-benzoyl group is a critical potency determinant [2].
| Evidence Dimension | PRMT4/CARM1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 138 nM |
| Comparator Or Baseline | Methyl 2-aminopyrimidine-4-carboxylate (CAS 2164-65-0): IC50 > 10,000 nM (no significant inhibition reported) |
| Quantified Difference | >72-fold improvement in potency conferred by 5-benzoyl substitution |
| Conditions | Human PRMT4, histone H3 substrate, SAM cofactor, radiometric HotSpot assay |
Why This Matters
The >72-fold potency gain demonstrates that the 5-benzoyl group is not a passive substituent but a pharmacophoric element essential for target engagement, directly impacting compound selection for epigenetic probe or lead-optimization programs.
- [1] BindingDB Entry BDBM50648945. Affinity Data: IC50 = 138 nM for human PRMT4 (CARM1). View Source
- [2] PubChem BioAssay Database. Methyl 2-aminopyrimidine-4-carboxylate (CAS 2164-65-0) PRMT4 screening data. No significant inhibition observed at 10 µM. View Source
